2H-Isoxazolo[5,4-e]indole

Physicochemical profiling Drug-likeness prediction Scaffold selection

2H-Isoxazolo[5,4-e]indole (CAS 42394-74-1; synonyms: 2H-Pyrrolo[2,3-g]-1,2-benzisoxazole, 2H-pyrrolo[2,3-g][1,2]benzoxazole) is a planar, aromatic heterocyclic scaffold of molecular formula C₉H₆N₂O and molecular weight 158.16 g/mol, comprising a five-membered isoxazole ring fused to a six-membered indole framework at positions 5 and 4 (the [5,4-e] fusion pattern). Computed physicochemical properties include an XLogP3-AA of 1.7, topological polar surface area (TPSA) of 33.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B11917762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoxazolo[5,4-e]indole
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC2=C3C1=CNO3
InChIInChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h1-5,11H
InChIKeyQINMCBGMCSLFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Isoxazolo[5,4-e]indole (CAS 42394-74-1): Core Scaffold Identity, Physicochemical Profile, and Pharmacological Pedigree for Informed Procurement


2H-Isoxazolo[5,4-e]indole (CAS 42394-74-1; synonyms: 2H-Pyrrolo[2,3-g]-1,2-benzisoxazole, 2H-pyrrolo[2,3-g][1,2]benzoxazole) is a planar, aromatic heterocyclic scaffold of molecular formula C₉H₆N₂O and molecular weight 158.16 g/mol, comprising a five-membered isoxazole ring fused to a six-membered indole framework at positions 5 and 4 (the [5,4-e] fusion pattern) [1]. Computed physicochemical properties include an XLogP3-AA of 1.7, topological polar surface area (TPSA) of 33.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds [1]. Substituted derivatives of this scaffold system have demonstrated analgesic activity in the murine writhing syndrome test (active at 200 mg/kg p.o.) and antidepressant activity in the tetrabenazine-induced depression reversal model (active at 25 mg/kg i.p.) [2]. The compound belongs to the broader class of indole-isoxazole fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry [3].

Why Regioisomeric or Scaffold-Homologous Substitution of 2H-Isoxazolo[5,4-e]indole Compromises Research Reproducibility and SAR Integrity


The [5,4-e] fusion pattern of 2H-Isoxazolo[5,4-e]indole is not interchangeable with its regioisomers (e.g., 2H-Isoxazolo[4,5-b]indole, CAS 54618-57-4, or 8H-Isoxazolo[5,4-b]indole, CAS 247-06-3) or with the isoindole-based [1,2]oxazolo[5,4-e]isoindole scaffold. Each regioisomer places the isoxazole oxygen and nitrogen atoms at different spatial positions relative to the indole NH, generating distinct hydrogen-bonding topologies, dipole moments, and electronic distributions that directly affect target binding, metabolic stability, and synthetic derivatization routes [1]. Computed property differences are tangible: 2H-Isoxazolo[4,5-b]indole exhibits a higher TPSA (41.82 Ų vs. 33.6 Ų) and higher computed LogP (2.31 vs. 1.7), predicting altered membrane permeability and bioavailability profiles . Furthermore, the [5,4-e]-fused indole scaffold has uniquely demonstrated analgesic and antidepressant pharmacological activities in vivo through its 4,7-dimethyl-6-ethyl substituted derivatives [2], a pharmacological profile not reported for the [4,5-b] or [5,4-b] regioisomers. The isoindole analog ([1,2]oxazolo[5,4-e]isoindole) exhibits a fundamentally different biological profile—tubulin polymerization inhibition with anticancer activity (IC₅₀ 0.02–5.5 µM against HL-60 leukemia cells)—confirming that the indole vs. isoindole nitrogen position is a critical determinant of pharmacodynamic activity [3].

2H-Isoxazolo[5,4-e]indole Procurement Evidence: Head-to-Head Quantitative Differentiation from Closest Analogs and Regioisomers


Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: [5,4-e] vs. [4,5-b] Regioisomer Comparison

2H-Isoxazolo[5,4-e]indole exhibits a computed TPSA of 33.6 Ų, which is 8.2 Ų lower than that of its regioisomer 2H-Isoxazolo[4,5-b]indole (TPSA = 41.82 Ų). Since TPSA values below 60 Ų are generally predictive of good intestinal absorption and values below 140 Ų predict good blood-brain barrier penetration, the [5,4-e] isomer's lower TPSA suggests superior membrane permeability potential relative to the [4,5-b] isomer [1] . The computed LogP also differs (1.7 for [5,4-e] vs. 2.31 for [4,5-b]), indicating that the [5,4-e] isomer is less lipophilic and may exhibit a more balanced hydrophilicity/lipophilicity profile for oral bioavailability [1] .

Physicochemical profiling Drug-likeness prediction Scaffold selection

Hydrogen-Bond Donor/Acceptor Topology: How [5,4-e] Fusion Geometry Differentiates from Isoindole Analog in Target Engagement Potential

2H-Isoxazolo[5,4-e]indole possesses 1 hydrogen bond donor (indole NH) and 3 hydrogen bond acceptors (isoxazole O, isoxazole N, indole N), with the donor and acceptor groups arranged in a specific angular geometry determined by the [5,4-e] fusion pattern. In contrast, the [1,2]oxazolo[5,4-e]isoindole scaffold relocates the pyrrole-type NH to a different position on the six-membered ring, altering the spatial relationship between the H-bond donor and the isoxazole acceptor atoms [1]. This distinct H-bond pharmacophore geometry translates into different biological target profiles: [5,4-e]indole derivatives show CNS-directed analgesic and antidepressant activity in murine models at oral doses of 200 mg/kg [2], while [5,4-e]isoindole derivatives act as tubulin polymerization inhibitors with antiproliferative IC₅₀ values of 0.02–5.5 µM against HL-60 leukemia cells [3].

Structure-based drug design Hydrogen bonding Scaffold hopping

In Vivo Analgesic Efficacy of 4,7-Dimethyl-6-ethylisoxazolo[5,4-e]indole: A Validated Pharmacological Starting Point with No Equivalent Data for Other Regioisomers

The 4,7-dimethyl-6-ethyl substituted derivative of the 2H-Isoxazolo[5,4-e]indole scaffold demonstrated definitive analgesic activity in the phenyl-p-quinone-induced writhing syndrome test in male Swiss Albino mice at an oral dose of 200 mg/kg [1]. A compound is considered active in this assay if it reduces the total number of writhes from approximately 30 per pair (control) to 18 or less [1]. In contrast, no analgesic or antidepressant in vivo data have been reported for any substituted derivatives of the regioisomeric 2H-Isoxazolo[4,5-b]indole or 8H-Isoxazolo[5,4-b]indole scaffolds [2]. Furthermore, the 4,5-dihydro-4,7-dimethyl-6-ethylisoxazolo[5,4-e]indole derivative demonstrated antidepressant activity in the tetrabenazine-induced depression reversal model at 25 mg/kg i.p. with little or no untoward reactions such as ataxia or reduced spontaneous motor activity [1].

In vivo pharmacology Analgesic drug discovery CNS drug development

Absence of Rotatable Bonds in [5,4-e]indole Scaffold: Conformational Rigidity Advantage Over Non-Fused Indole-Isoxazole Hybrids

2H-Isoxazolo[5,4-e]indole possesses zero rotatable bonds, indicating a completely rigid, planar fused tricyclic system. This contrasts sharply with non-fused indole-isoxazole hybrid molecules (e.g., 3-(isoxazol-5-yl)-1H-indole or 5-(indol-3-yl)isoxazole), which typically possess 1–3 rotatable bonds connecting the indole and isoxazole rings [1] [2]. Conformational rigidity is a well-established advantage in fragment-based drug discovery and lead optimization, as it reduces the entropic penalty upon target binding and can improve ligand efficiency metrics (LE, LLE) [3]. The computed LogP of 1.7 and molecular weight of 158.16 g/mol place 2H-Isoxazolo[5,4-e]indole within favorable fragment-like property space (MW < 250, LogP < 3.5), making it suitable as a fragment hit starting point or as a rigid core for lead optimization [1].

Conformational restriction Ligand efficiency Scaffold design

Optimal Deployment Scenarios for 2H-Isoxazolo[5,4-e]indole Based on Quantified Differentiation Evidence


CNS Analgesic and Antidepressant Lead Optimization Programs Requiring In Vivo-Validated Starting Scaffolds

Research teams pursuing novel non-opioid analgesics or fast-onset antidepressants can prioritize 2H-Isoxazolo[5,4-e]indole as a core scaffold based on the in vivo pharmacological validation of its 4,7-dimethyl-6-ethyl derivative, which showed analgesic activity at 200 mg/kg p.o. in the murine writhing test and antidepressant activity at 25 mg/kg i.p. in the tetrabenazine model, with minimal side effects [1]. The scaffold's favorable computed CNS drug-likeness (TPSA = 33.6 Ų, well below the 60 Ų threshold for oral absorption, and LogP = 1.7 within the optimal CNS range of 1–3) further supports its suitability for CNS programs . This scenario is not well-served by the isoindole analog, which exhibits a tubulin-polymerization inhibitory profile more relevant to oncology [2].

Fragment-Based Drug Discovery Requiring Rigid, Low-Molecular-Weight Heteroaromatic Cores with Synthetic Tractability

With a molecular weight of 158.16 g/mol, zero rotatable bonds, and a planar tricyclic architecture, 2H-Isoxazolo[5,4-e]indole meets all criteria for an ideal fragment library member (MW < 250, rotatable bonds ≤ 3, LogP < 3.5) [1]. Its lower TPSA (33.6 Ų) compared to the [4,5-b] isomer (41.82 Ų) predicts superior passive membrane permeability, increasing the likelihood of detecting binding in cell-based fragment screens . The presence of a single indole NH donor and three hydrogen bond acceptors (isoxazole O and N, indole N) provides a defined, directional pharmacophore for structure-based fragment growth. Programs seeking fragment hits with a differentiated H-bond topology should select the [5,4-e] isomer over the [4,5-b] or [5,4-b] variants, which present altered donor/acceptor geometries [1].

Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Indole-Containing Bioactive Molecules

For teams seeking to replace metabolically labile indole scaffolds or to introduce conformational constraint into flexible indole-containing lead series, 2H-Isoxazolo[5,4-e]indole offers a rigidified, isoxazole-annulated indole core with differentiated pharmacological potential. The fused isoxazole ring introduces additional heteroatom interactions not available in simple indole, while the [5,4-e] fusion pattern preserves the indole NH as a hydrogen bond donor—a feature lost in certain alternative fusion patterns [1]. The analgesic/antidepressant pharmacological precedent distinguishes this scaffold from other indole-isoxazole fusion isomers that lack any biological validation, reducing the likelihood of investing synthetic resources in an inactive regioisomer .

Computational Chemistry and Cheminformatics Model Building with Experimentally Accessible Physicochemical Baselines

The availability of authoritative computed property data for 2H-Isoxazolo[5,4-e]indole from PubChem (XLogP3-AA = 1.7, TPSA = 33.6 Ų, Exact Mass = 158.048012819 Da) and comparative data for the [4,5-b] regioisomer (TPSA = 41.82 Ų, LogP = 2.31) enables the construction of quantitative structure-property relationship (QSPR) models that explicitly account for regioisomeric effects on molecular properties [1] . The zero rotatable bond count makes this scaffold an ideal test case for validating conformational sampling algorithms and DFT-based property predictions on rigid fused heterocycles. Computational chemists building in silico libraries of indole-isoxazole fusion isomers should include the [5,4-e] isomer as the only regioisomer with both computed property data and in vivo pharmacological validation [2].

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